Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate
Overview
Description
Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate is an organic compound with the molecular formula C14H16O4 It is a derivative of naphthalene, characterized by the presence of an ethyl ester group, a methoxy group, and a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate typically involves the esterification of the corresponding carboxylic acid derivative. One common method includes the reaction of 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylic acid+ethanolH2SO4Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone functionality can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylic acid.
Reduction: Formation of 7-methoxy-1-hydroxy-3,4-dihydro-2H-naphthalene-2-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylic acid: The carboxylic acid derivative without the ester group.
7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxamide:
The uniqueness of this compound lies in its specific ester functionality, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-3-18-14(16)11-7-5-9-4-6-10(17-2)8-12(9)13(11)15/h4,6,8,11H,3,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLYGZXJQPCYHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1=O)C=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.